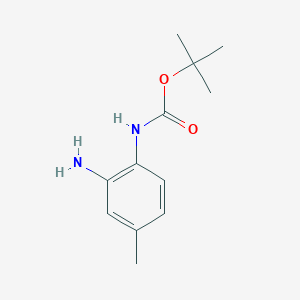

tert-Butyl (2-amino-4-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPUCPSCDSDLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655794 | |

| Record name | tert-Butyl (2-amino-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-81-5 | |

| Record name | tert-Butyl (2-amino-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl (2-amino-4-methylphenyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's structure, synthesis, and notable biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2, with a molecular weight of approximately 222.288 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate functional group attached to a 4-methylphenyl moiety. The presence of these functional groups suggests potential reactivity and biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the selective formation of the carbamate while protecting the amine functionality.

Pharmacological Applications

Research indicates that compounds with similar structures to this compound exhibit significant biological activity. The following table summarizes some of the key findings related to its pharmacological potential:

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study highlighted the compound's potential as an inhibitor against Mtb, showing effectiveness in both in vitro and in vivo settings. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its potency against tuberculosis strains .

- Anti-inflammatory Activity : In a carrageenan-induced rat paw edema model, various derivatives of tert-butyl carbamates showed significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug. The results demonstrated a dose-dependent response with effective inhibition observed within 9 to 12 hours post-administration .

- Cytotoxic Mechanisms : Research on similar compounds revealed their ability to induce methuosis—a form of cell death characterized by vacuole formation—in glioblastoma cells. The study indicated that specific substitutions on the indole core influenced cytotoxicity and cellular morphology .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthetic Intermediate for Drug Development

One of the primary applications of tert-butyl (2-amino-4-methylphenyl)carbamate is as a synthetic intermediate in the pharmaceutical industry. It has been identified as a precursor for the synthesis of lacosamide, an anticonvulsant medication used in the treatment of epilepsy. The compound facilitates the formation of racemic and S-configured derivatives, which are crucial for developing effective drug formulations .

1.2 Inhibition of Enzymatic Activity

Research has indicated that derivatives of tert-butyl carbamate compounds can act as inhibitors of specific enzymes, such as β-secretase and acetylcholinesterase. These activities are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where reducing amyloid-beta aggregation is a therapeutic goal. Studies have shown that certain derivatives exhibit protective effects against amyloid-induced cytotoxicity in astrocytes, suggesting potential applications in neuroprotection .

Chemical Synthesis

2.1 Versatile Reagent in Organic Chemistry

this compound serves as a versatile reagent in various organic synthesis reactions. Its structure allows for modifications that can lead to the creation of more complex molecules, making it valuable in synthetic organic chemistry . The compound's ability to undergo condensation reactions enhances its utility in building diverse chemical structures.

2.2 Molecular Modeling and Docking Studies

Recent studies have employed molecular modeling techniques to understand the interactions of this compound with biological targets, particularly enzymes involved in bacterial infections like tuberculosis. These studies provide insights into how modifications to the carbamate structure can improve binding affinity and efficacy against pathogens .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Replacement of the 4-methyl group with thiophene (3b) or chlorine (14) alters electronic and steric properties, impacting reactivity and downstream applications.

- Synthetic Efficiency : High yields (e.g., 98% for 3b) are achieved via nitro group reduction, whereas benzyl-linked analogs (42) show moderate yields (78%) due to additional steps .

- Protection Strategies : Boc protection is universally employed, but linker groups (e.g., benzyl in 42 vs. direct attachment in the target compound) influence solubility and purification needs.

Physicochemical Properties

- Hydrophobicity: The tert-butyl group enhances hydrophobicity across all analogs. Substitutions like thiophene (3b) or chlorine (14) further modulate solubility.

- Thermal Stability : Melting points vary; compound 43 (a related benzyl-carbamate) has a melting point of 148°C, suggesting stable crystalline structures .

Preparation Methods

Carbamate Formation via Boc Protection of 2-Amino-4-methylphenyl Compounds

One of the most straightforward methods involves the reaction of 2-amino-4-methylphenyl amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction selectively protects the amino group, yielding tert-butyl (2-amino-4-methylphenyl)carbamate.

- Reaction conditions: Room temperature to mild heating (20–50 °C)

- Solvents: Commonly dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetonitrile

- Reaction time: 1–4 hours

- Yield: Typically high (>80%)

This method is well-established and provides a clean conversion with minimal side reactions.

Condensation Using Carbamate Precursors and Amino Aromatics

A more specialized approach, as reported in the synthesis of related tert-butyl 2-(substituted benzamido)phenylcarbamates, involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt).

- Reagents: tert-butyl 2-amino phenylcarbamate, substituted carboxylic acid, EDCI, HOBt

- Solvent: Dichloromethane or similar organic solvents

- Conditions: Stirring at room temperature for 3 hours

- Workup: Extraction with diethyl ether, washing, drying, and purification by column chromatography

- Yield: Excellent yields reported (typically >85%)

This method is efficient for introducing substituted benzamido groups but can be adapted for the preparation of this compound by selecting appropriate carboxylic acid derivatives.

Rhodium-Catalyzed Carbamate Formation (Specialized Method)

In more complex sulfoximine carbamate syntheses, rhodium-catalyzed reactions have been employed to form carbamate derivatives, including tert-butyl carbamates. Although this method is more specialized and less common for simple this compound, it demonstrates the versatility of carbamate formation through transition-metal catalysis.

- Catalyst: Rh2(OAc)4 (Rhodium(II) acetate dimer)

- Reagents: Sulfoxides and tert-butyl carbamate

- Conditions: 40 °C, 8 hours in dichloromethane

- Yield: Moderate to high (78–93%)

- Purification: Flash chromatography

This method is more relevant for derivatives with additional functional groups but illustrates alternative synthetic strategies.

Detailed Reaction Data and Comparative Analysis

| Method | Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection of Amino Group | 2-amino-4-methylphenyl amine, Boc2O, base | CH2Cl2, THF | 20–50 | 1–4 hours | >80 | Simple, high-yield, widely used |

| Condensation with Carboxylic Acid | tert-butyl 2-amino phenylcarbamate, EDCI, HOBt | CH2Cl2 | Room temp | 3 hours | >85 | Excellent yields, requires coupling reagents |

| Rhodium-Catalyzed Carbamate Synthesis | Rh2(OAc)4, PhI(OAc)2, tert-butyl carbamate | CH2Cl2 | 40 | 8 hours | 78–93 | Specialized, for sulfoximine derivatives |

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (2-amino-4-methylphenyl)carbamate?

Methodological Answer: The compound is typically synthesized via a carbamate protection strategy. A common approach involves reacting 2-amino-4-methylphenol with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The reaction is performed in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C for 4–12 hours . Key Steps:

- Protect the amine group using tert-butyl chloroformate.

- Optimize stoichiometry (1:1 molar ratio of amine to chloroformate).

- Monitor reaction progress via TLC or HPLC.

Q. How is the compound purified post-synthesis, and what analytical methods validate its purity?

Methodological Answer: Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water). Purity is validated using:

- HPLC (C18 column, UV detection at 254 nm).

- NMR (¹H/¹³C) to confirm structural integrity (e.g., tert-butyl group at δ 1.4 ppm in ¹H NMR).

- Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What are the primary safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Keep in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?

Methodological Answer:

- Solvent Selection: Replace dichloromethane with THF or acetonitrile for better solubility in large-scale reactions.

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate chloroformate activation.

- Continuous Flow Reactors: Improve mixing and heat dissipation, reducing side products (e.g., di-urea formation) .

Data-Driven Example:

| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) |

|---|---|---|

| Yield | 75% | 68% |

| Purity (HPLC) | 98% | 95% |

| Reaction Time | 8 hours | 6 hours |

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?

Methodological Answer:

- Hypothesis Testing: Check for residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) or byproducts (e.g., unreacted starting material).

- Advanced Techniques: Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For crystallographic confirmation, employ X-ray diffraction (SHELX software for structure refinement) .

Case Study: A peak at δ 6.9 ppm (aromatic region) may indicate incomplete protection; repeat reaction with excess tert-butyl chloroformate.

Q. What strategies mitigate instability of the carbamate group during long-term storage?

Methodological Answer:

- Lyophilization: Freeze-dry the compound to remove hydrolytic agents (moisture).

- Additives: Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w.

- Packaging: Use amber vials under nitrogen to block UV light and oxidative degradation .

Q. How can computational methods predict the compound’s reactivity in downstream modifications?

Methodological Answer:

- DFT Calculations: Model electrophilic aromatic substitution (e.g., nitration, halogenation) at the para-methyl position using Gaussian or ORCA software.

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carbamate oxygen .

Q. What are the challenges in analyzing trace impurities, and how are they addressed?

Methodological Answer:

- LC-MS/MS: Detect impurities at ppm levels (e.g., residual amines from incomplete protection).

- Isolation: Use preparative HPLC to isolate impurities for structural elucidation.

- Forced Degradation Studies: Expose the compound to heat, light, or acidic conditions to identify degradation pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed yields in multi-step syntheses?

Methodological Answer:

- Kinetic Profiling: Use inline FTIR or ReactIR to monitor intermediate formation.

- Byproduct Identification: Characterize side products (e.g., tert-butyl alcohol from hydrolysis) via GC-MS.

- DoE (Design of Experiments): Apply factorial design to optimize parameters (temperature, solvent ratio) .

Q. Why might biological activity assays yield inconsistent results, and how is this troubleshooted?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.